molecular formula C27H24N2O5 B1586541 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid CAS No. 204322-78-1

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Cat. No. B1586541
M. Wt: 456.5 g/mol
InChI Key: AJXLRWYRXXKUSJ-UHFFFAOYSA-N
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Description

The compound “2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid” is a complex organic molecule. Unfortunately, there’s not much specific information available about this compound .

Scientific Research Applications

Synthesis and Derivative Formation

The compound's synthesis and its role in the formation of derivatives are foundational aspects of its research applications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of this compound, is frequently utilized for protecting hydroxy groups in conjunction with various acid- and base-labile protecting groups. This versatility is exemplified in the synthesis of an octathymidylic acid fragment, demonstrating the Fmoc group's utility in nucleotide chemistry (Gioeli & Chattopadhyaya, 1982).

Antimicrobial Activities

Derivatives of the mentioned compound have been explored for their antimicrobial activities. Research has shown significant activity against various microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, and others, highlighting the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Photophysical Properties

The compound's derivatives exhibit interesting photophysical properties, making them suitable for applications in material science and as fluorophores. A study exploiting a multicomponent domino reaction strategy has synthesized poly-functionalized nicotinonitriles incorporating fluorene moieties, showing strong blue-green fluorescence emission. These properties suggest potential uses in fluorescent sensors and materials science applications (Hussein, El Guesmi, & Ahmed, 2019).

Enzyme Inhibitor Studies

The structural framework of this compound lends itself to modifications that produce potent enzyme inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors. These modifications demonstrate the compound's relevance in pharmaceutical research, particularly in the development of cardiovascular drugs (Yanagisawa et al., 1988).

Charge Density and Molecular Dynamics

Understanding the charge density and molecular dynamics of derivatives of this compound provides insights into their electronic structure and interactions in solid-state forms. These studies are crucial for designing molecules with tailored properties for specific applications, such as catalysis or drug design (Wang et al., 2016).

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(31)15-29-24-12-6-1-7-17(24)13-14-23(26(29)32)28-27(33)34-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,28,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXLRWYRXXKUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373296
Record name 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

CAS RN

204322-78-1
Record name 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 3
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 4
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 5
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

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